This approach is similar to the synthesis of ciproxifan, where a cyclopropyl methanone derivative is constructed via SNAr reaction. []
Molecular Structure Analysis
Reductions: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride. []
Oxime formation: Reaction with hydroxylamine can yield oximes, which can be further transformed into amines through reduction. []
Metal complexation: The nitrogen atom of the pyridine ring can coordinate with transition metals, forming metal complexes. []
Physical and Chemical Properties Analysis
Solubility: Moderately soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide. []
Applications
Medicinal chemistry: As a potential building block for synthesizing novel pharmaceuticals targeting various diseases. The pyridine ring is present in many drugs and the cyclopropyl group can introduce conformational constraints, enhancing binding affinity and selectivity. [, ]
Related Compounds
2,6-Pyridinediylbis(4-pyridinyl)methanone
Compound Description: 2,6-Pyridinediylbis(4-pyridinyl)methanone (L) is a higher homologue of di-2-pyridyl ketone. It acts as a ligand in forming various silver(I) complexes. These complexes, as detailed in the research, exhibit interesting supramolecular structures influenced by intermolecular interactions, particularly carbonyl-carbonyl interactions. []
Compound Description: Compound 35b emerged as a potent and selective JNK3 inhibitor, exhibiting neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. []
Relevance: Although structurally distinct from Cyclopropyl(3-pyridinyl)methanone, compound 35b shares the presence of a cyclopropyl methanone moiety. This shared structural feature highlights the potential utility of cyclopropyl methanone as a building block in designing biologically active molecules. Investigating the properties of compound 35b can offer insights into the broader pharmacological potential of compounds containing the cyclopropyl methanone group, including Cyclopropyl(3-pyridinyl)methanone. []
Compound Description: Compound 26 shows potential histamine H3 receptor activity, specifically as an antagonist or inverse agonist. Docking studies using a histamine H3R homology model support this finding. []
Relevance: The core structure of Compound 26, featuring a (cyclopropyl)methanone directly connected to a phenyl ring, is analogous to that of Cyclopropyl(3-pyridinyl)methanone. The key difference lies in replacing the pyridine ring in Cyclopropyl(3-pyridinyl)methanone with a phenyl ring in Compound 26. This substitution, while seemingly minor, can lead to differences in their binding affinities and pharmacological activities. Understanding these differences can be crucial for drug design, where subtle structural modifications can significantly impact a compound's effectiveness and selectivity. []
Isoxaflutole
Compound Description: Isoxaflutole, chemically known as (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone, is a widely used herbicide. Its fate and metabolism have been extensively studied in various environments, including cornfields. Isoxaflutole degrades in the soil to form diketonitrile, another herbicidally active metabolite, which contributes to its long-lasting weed control effect. [, , ]
Compound Description: Ciproxifan serves as a reference antagonist for the histamine H3 receptor. Efficient synthetic procedures for its production have been developed, showcasing its importance in pharmacological research. []
Relevance: Structurally, Ciproxifan closely resembles Cyclopropyl(3-pyridinyl)methanone. Both molecules share a cyclopropyl methanone unit attached to a phenyl ring. The primary difference lies in the substituent on the phenyl ring: Ciproxifan features a (3-(1H-imidazol-4-yl)propyloxy) group, whereas Cyclopropyl(3-pyridinyl)methanone has a pyridine ring directly attached. This comparison highlights how the nature and position of substituents can impact a compound's interaction with biological targets, such as the histamine H3 receptor in this case. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent PPAR alpha antagonist (IC50 = 240 nM). Drives displacement of co-activators from PPAR alpha. Promotes recruitment of co-repressor proteins SMRT and NCoR to ligand binding domain. Inhibits cardiomyocyte differentiation in mouse embryonic stem cells. Causes reduced expression of cardiac sarcomeric proteins and specific genes in a time-dependent manner. The peroxisome proliferator-activated receptor α (PPARα) is a nuclear receptor that regulates the expression of genes involved in fatty acid metabolism, lipoprotein synthesis and metabolism, and inflammation. GW 6471 is an antagonist of PPARα (IC50 = 240 nM). It drives the displacement of coactivators from PPARα and promotes the recruitment of co-repressor proteins like nuclear co-repressor. GW 6471 is used in cell-free, cell lysate, and whole cell systems to examine the impact of PPARα antagonism. GW6471 is a PPAR α antagonist (IC50 = 0.24 μ M). GW6471 enhances the binding affinity of the PPAR α ligand-binding domain to the co-repressor proteins SMRT and NCoR.
U-73343 is a negative control (or inactive analogue) of U73122, which is a putative phospholipase C inhibitor. U73343 was found to inhibit TxA2 formation; it therefore partially inhibited the rise in [Ca2+]i evoked by low concentrations of thrombin, by thapsigargin or by collagen. U73343 had a greater effect than aspirin on the action of collagen, indicating an action on the TxA2-independent component of the signal, via PLC gamma-U73343 lowered TxA2 production by inhibiting the activation of cPLA2, probably at a tyrosine phosphorylation step. U73343 seems to inhibit only the tyrosine kinases involved in the activation of PLC gamma and the generation of TxA2.
Efatutazone is an orally bioavailable thiazolidinedione and an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. Efatutazone binds to and activates PPAR-gamma thus inducing cell differentiation and apoptosis, leading to a reduction in cellular proliferation. PPAR-gamma is a nuclear hormone receptor and a ligand-activated transcription factor that controls the expression of genes involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation. Efatutazone has been used in trials studying the treatment of Lymphoma, Liposarcoma, Solid Tumors, Multiple Myeloma, and Recurrent Thyroid Cancer, among others.
Canfosfamide, also known as TLK286, is a modified glutathione analogue with potential antineoplastic activity. Canfosfamide is selectively activated by glutathione S-transferase P1-1 into an alkylating metabolite that forms covalent linkages with nucleophilic centers in tumor cell DNA, which may induce a cellular stress response and cytotoxicity, and decrease tumor proliferation. S-transferase P1-1 is an enzyme that is overexpressed in many human malignancies.
Synthetic retinoid agonist. Anticancer, apoptotic, antioxidant activity in vitro and in vivo. Demonstrates a long half-life in vivo. Fenretinide is a synthetic derivative of retinoic acid and an inhibitor of dihydroceramide desaturase (IC50 = 2.32 µM). It promotes the generation of reactive oxygen species (ROS), the degradation of anti-apoptotic MCL-1, and the cleavage of pro-apoptotic PKCδ.2 At 5-20 µM, fenretinide selectively activates retinoic acid receptor γ (RARγ) and is reported to inhibit the growth of Caov-3, OVCAR-3, and SKOV3 ovarian cancer cells with IC50 values of 3.7, 6.9, and 8.2 µM, respectively. It also increases activity of serine palmitoyl transferase (SPT) by 1.75-fold and induces caspase-dependent apoptosis in BMEC cells (IC50 = 2.4 µM). Fenretinide prevents lipid-induced reductions in insulin-stimulated glucose uptake in isolated rat soleus muscle. In vivo, fenretinide (10 mg/ml in drinking water) reduces liver and soleus muscle neutral lipid content and inhibits high-fat diet-induced increases in dihydroceramide desaturase transcription. Retinoic acid p-hydroxyanilide is a synthetic analog of retinoid. Fenretinide is an orally-active synthetic phenylretinamide analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Fenretinide binds to and activates retinoic acid receptors (RARs), thereby inducing cell differentiation and apoptosis in some tumor cell types. This agent also inhibits tumor growth by modulating angiogenesis-associated growth factors and their receptors and exhibits retinoid receptor-independent apoptotic properties. (NCI04) 4-hydroxyphenyl retinamide is a retinoid obtained by formal condensation of the carboxy group of all-trans retinoic acid and the anilino group of 4-hydroxyaniline. Synthetic retinoid agonist. Antiproliferative, antioxidant and anticancer agent with a long half-life in vivo. Apoptotic effects appear to be mediated by a mechanism distinct from that of 'classical' retinoids. It has a role as an antineoplastic agent and an antioxidant. It is a retinoid and a monocarboxylic acid amide. It derives from an all-trans-retinoic acid. A synthetic retinoid that is used orally as a chemopreventive against prostate cancer and in women at risk of developing contralateral breast cancer. It is also effective as an antineoplastic agent.
Edatrexate is a polyglutamatable folate antagonist analogue of methotrexate with antineoplastic activity. Edatrexate inhibits dihydrofolate reductase, thereby increasing cellular levels of polyglutamates, inhibiting thymidylate synthase and glycinamide ribonucleotide formyl transferase, impairing synthesis of purine nucleotides and amino acids, and resulting in tumor cell death. Edatrexate may overcome tumor resistance to methotrexate, which loses its activity after it is polyglutamated. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Etanidazole is a 2-nitroimidazole with radiosensitizing properties. Etanidazole depletes glutathione and inhibits glutathione transferase, thereby enhancing the cytotoxicity of ionizing radiation. This agent may also be useful as an imaging agent for identifying hypoxic, drug-resistant regions of primary tumors or metastases. (NCI04) Etanidazole is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2-nitro-1H-imidazol-1-yl)acetic acid with the amino group of ethanolamine. Used as a radiosensitising agent for hypoxic tumour cells. It has a role as an antineoplastic agent, a prodrug, an alkylating agent and a radiosensitizing agent. It is a member of imidazoles, a C-nitro compound and a monocarboxylic acid amide. It derives from an ethanolamine. Etanidazole has been used in trials studying the diagnostic of Adult Ependymoma, Malignant Ascites, Adult Gliosarcoma, Adult Mixed Glioma, and Adult Glioblastoma, among others.